1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Overview

Description

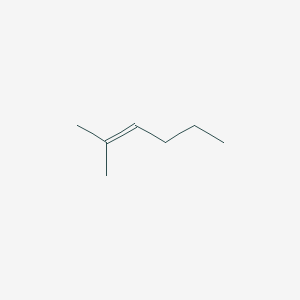

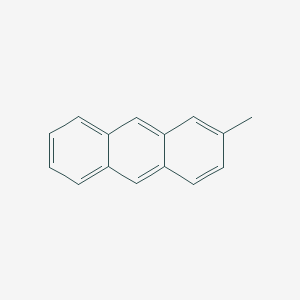

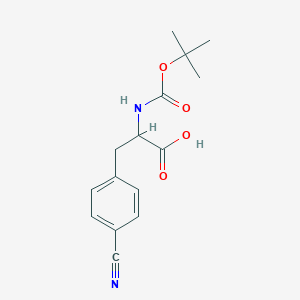

“1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate” is a chemical compound with the molecular formula C19H26N2O6 . It is used in various chemical reactions and has a molecular weight of 378.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This indicates the presence of a piperazine ring substituted with benzyl, tert-butyl, and methyl groups .Physical and Chemical Properties Analysis

This compound has a boiling point of 476.9±45.0 C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches : 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate derivatives have been synthesized through various approaches, demonstrating the chemical versatility of this compound. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a cost-effective amination process, showcasing the compound's potential as an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, further characterized by various spectroscopic techniques (C. Sanjeevarayappa et al., 2015).

Molecular Structure and Crystallography : The compound and its derivatives have been the subject of detailed crystallographic studies. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized, characterized, and their molecular structures were elucidated via single crystal X-ray diffraction analysis, providing insights into the molecule's linear and L-shaped conformations (B. Kulkarni et al., 2016). Moreover, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed its novel chemistry and pharmacological potential (Ashwini Gumireddy et al., 2021).

Biological and Pharmacological Potential

Antimicrobial and Anthelmintic Activity : Some derivatives of this compound have been evaluated for their biological activities. For example, the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, revealing the compound's potential against various microorganisms (H. Bektaş et al., 2007). Additionally, the synthesized tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative demonstrated moderate antibacterial and antifungal activities (B. Kulkarni et al., 2016).

Inhibitory and Anticancer Potential : The compound and its derivatives have shown promise in inhibiting specific biological pathways and in anticancer activities. For instance, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including derivatives of this compound, were identified as inhibitors of pyruvate dehydrogenase kinase, showcasing their potential in affecting biological pathways (T. Aicher et al., 2000). Furthermore, 1-benzhydryl-sulfonyl-piperazine derivatives exhibited significant activity in inhibiting MDA-MB-231 breast cancer cell proliferation (C. Ananda Kumar et al., 2007).

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

Piperazine derivatives are known for their diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The storage temperature for the compound is recommended to be sealed in dry, 2-8°c .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its safe application in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors determine the compound’s bioavailability and effectiveness in different biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes .

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMOVDZJNXKHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403430 | |

| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-42-6 | |

| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.